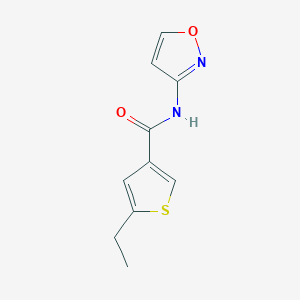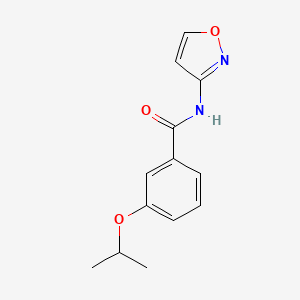
N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea
Vue d'ensemble
Description
N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea, also known as DCBI, is a synthetic compound that has been widely used in scientific research due to its unique properties. DCBI belongs to the class of N-aryl-N'-substituted ureas and has been found to have various biological activities, including antifungal, antibacterial, and antitumor properties.
Mécanisme D'action
The mechanism of action of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea is not fully understood. However, it is believed that this compound acts by inhibiting the synthesis of ergosterol in fungal cells, which is an essential component of the fungal cell membrane. This leads to the disruption of the cell membrane and ultimately cell death.
In bacterial cells, this compound is believed to act by inhibiting the bacterial DNA gyrase enzyme, which is essential for bacterial DNA replication. This leads to the inhibition of bacterial growth and ultimately cell death.
In cancer cells, this compound has been found to induce apoptosis, which is programmed cell death. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In fungal cells, this compound has been found to decrease the activity of certain enzymes involved in fungal cell wall synthesis and metabolism. In bacterial cells, this compound has been found to decrease the activity of certain enzymes involved in bacterial DNA replication.
In cancer cells, this compound has been found to decrease the activity of certain enzymes involved in cancer cell proliferation and survival. It has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and ultimately cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in lab experiments is its broad-spectrum activity against various fungal and bacterial strains. It has also been found to have antitumor properties, which makes it a promising candidate for cancer research.
However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to have cytotoxic effects on certain cell types, which can limit its use in certain applications.
List of
Orientations Futures
1. Further studies on the mechanism of action of N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea in fungal and bacterial cells.
2. Development of new analogs of this compound with improved activity and reduced toxicity.
3. Investigation of the potential use of this compound in combination with other antifungal, antibacterial, or antitumor agents.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Investigation of the potential use of this compound in the treatment of other diseases, such as parasitic infections and autoimmune disorders.
6. Development of new formulations of this compound for improved delivery and bioavailability.
7. Studies on the potential use of this compound in agricultural applications, such as crop protection.
Applications De Recherche Scientifique
N-(3,4-dichlorobenzyl)-N'-(2,3-dihydro-1H-inden-5-yl)urea has been extensively studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of antifungal agents. This compound has been found to have potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.
This compound has also been studied for its antibacterial properties. It has been found to have activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Furthermore, this compound has been found to have antitumor properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-(2,3-dihydro-1H-inden-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c18-15-7-4-11(8-16(15)19)10-20-17(22)21-14-6-5-12-2-1-3-13(12)9-14/h4-9H,1-3,10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRJWDDBNPFISF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)NCC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorobenzyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4740871.png)

![7-benzyl-3-(4-methylphenyl)-2-(propylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4740878.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]heptanamide](/img/structure/B4740886.png)
![4-[(2-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B4740894.png)


![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4740906.png)
![2-(2,5-dimethylphenyl)-8-methyl-4-[(4-propyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4740927.png)
![3-[(2,6-dichlorobenzyl)oxy]-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B4740938.png)
![tert-butyl 2-{[(2-methoxyethyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4740945.png)

![8,9-dimethyl-2-(phenoxymethyl)-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4740965.png)
![dimethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4740972.png)